Sulfinalol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

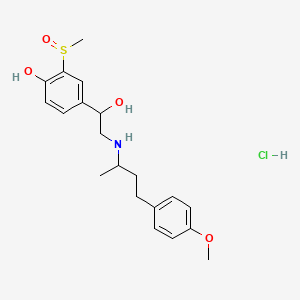

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

63251-39-8 |

|---|---|

Formule moléculaire |

C20H28ClNO4S |

Poids moléculaire |

414.0 g/mol |

Nom IUPAC |

4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol;hydrochloride |

InChI |

InChI=1S/C20H27NO4S.ClH/c1-14(4-5-15-6-9-17(25-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)26(3)24;/h6-12,14,19,21-23H,4-5,13H2,1-3H3;1H |

Clé InChI |

KJSMCQZGOIBBGM-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O.Cl |

Autres numéros CAS |

63251-39-8 |

Numéros CAS associés |

66264-77-5 (Parent) |

Synonymes |

sulfinalol sulfinalol acetate sulfinalol acetate, (alphaR*(R*),3(R*))-isomer sulfinalol acetate, (alphaR*(R*),3(S*))-isomer sulfinalol acetate, (alphaR*(S*),3(R*))-isomer sulfinalol acetate, (alphaR*(S*),3(S*))-isomer sulfinalol hydrochloride sulfinalol hydrochloride, ((alphaR*(S*),3(S*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(S*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(S*))-(-))-isomer sulfinalol mesylate sulfinalol phosphate |

Origine du produit |

United States |

Foundational & Exploratory

Sulfinalol Hydrochloride: A Technical Deep Dive into its Dual-Action Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: A Dual-Pronged Approach

Sulfinalol (B1215634) hydrochloride's therapeutic effect as an antihypertensive agent stems from two primary, yet interconnected, mechanisms:

-

Beta-Adrenergic Receptor Blockade: Like other beta-blockers, sulfinalol antagonizes the effects of catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors, primarily in the heart. This leads to a decrease in heart rate (negative chronotropy) and myocardial contractility (negative inotropy), ultimately reducing cardiac output and lowering blood pressure.

-

Direct Vasodilation: Uniquely, sulfinalol also possesses intrinsic vasodilatory properties. Evidence strongly suggests that this is mediated through a partial agonist activity at vascular beta2-adrenergic receptors, leading to the relaxation of vascular smooth muscle and a decrease in peripheral resistance.[1]

This dual mechanism offers a potential advantage over non-vasodilating beta-blockers by counteracting the reflex vasoconstriction that can sometimes limit the blood pressure-lowering efficacy of beta-blockade alone.

Quantitative Data on Vasodilatory Potency

While precise in vitro receptor binding data such as K_i_ or IC50 values for sulfinalol at various adrenergic receptor subtypes are not available in the reviewed literature, in vivo studies have provided comparative data on its vasodilatory potency. The seminal work by Sybertz et al. (1982) established the effective dose for increasing blood flow in the sympathetically denervated hindlimb of anesthetized dogs, offering a quantitative comparison with other agents.[1]

| Compound | ED50 (micrograms) to Increase Blood Flow by 50 ml/min[1] |

| Sulfinalol | 0.48 |

| MK 761 | 0.24 |

| Prizidilol | 331 |

| Pindolol | 0.3 |

| Hydralazine | 51 |

Caption: Comparative in vivo vasodilator potency of sulfinalol and other agents. Data extracted from Sybertz et al. (1982).[1]

Signaling Pathways

The following diagrams illustrate the proposed signaling cascades for both the beta-adrenergic blockade and the vasodilatory actions of sulfinalol hydrochloride.

Caption: Beta-Adrenergic Blockade in Cardiac Myocytes.

Caption: Vasodilatory Signaling in Vascular Smooth Muscle.

Experimental Protocols

In Vitro Vasodilation Assay Using Wire Myography

This protocol outlines the key steps to measure the relaxation of isolated arterial rings in response to a test compound.

Caption: Generalized Experimental Workflow for Vasodilation Studies.

Methodology:

-

Tissue Preparation: An appropriate blood vessel, such as the thoracic aorta from a rat, is carefully dissected and cut into small rings.

-

Mounting and Equilibration: The arterial rings are mounted in a wire myograph containing a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2). The rings are allowed to equilibrate under a standardized resting tension.

-

Viability and Endothelium Integrity Check: The viability of the smooth muscle is confirmed by inducing contraction with a high potassium chloride solution. Endothelial integrity is assessed by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine (B1216132) after pre-contraction with an agent such as phenylephrine.

-

Experimental Procedure: The arterial rings are pre-contracted with a vasoconstrictor to a stable plateau.

-

Data Acquisition: Cumulative concentrations of this compound are then added to the bath, and the resulting relaxation of the arterial ring is recorded.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the initial pre-contraction. A concentration-response curve is plotted to determine key pharmacological parameters like EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal relaxation effect).

Conclusion

This compound exhibits a sophisticated dual mechanism of action, combining the established benefits of beta-adrenergic blockade for reducing cardiac output with a direct vasodilatory effect that lowers peripheral resistance. The vasodilation is understood to be mediated by partial agonism at vascular beta2-adrenergic receptors. While the absence of publicly available, detailed receptor affinity data and specific experimental protocols from seminal studies limits a more granular quantitative analysis, the existing in vivo evidence and the foundational principles of adrenergic pharmacology provide a robust framework for understanding its therapeutic effects. Further research to fully characterize its receptor interaction profile would be of significant value to the scientific community.

References

An In-Depth Technical Guide to the Chemical Properties of Sulfinalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol hydrochloride is a pharmaceutical agent recognized for its dual therapeutic action as a β-adrenergic receptor antagonist and a vasodilator. This comprehensive technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and cardiovascular pharmacology.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 4-(1-hydroxy-2-((4-(4-methoxyphenyl)butan-2-yl)amino)ethyl)-2-(methylsulfinyl)phenol hydrochloride | [1] |

| Molecular Formula | C20H28ClNO4S | [1] |

| Molecular Weight | 413.96 g/mol | [1] |

| CAS Number | 63251-39-8 | [1] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | Not available in cited literature | |

| Solubility | Soluble in DMSO and ethanol.[2] Further quantitative data in various solvents is not readily available. | [2] |

| pKa | Not available in cited literature |

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a β-adrenergic receptor antagonist and a direct vasodilator.[3][4] This combination of activities contributes to its antihypertensive effects.

β-Adrenergic Blockade

As a β-adrenergic receptor antagonist, this compound competitively inhibits the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-adrenergic receptors, primarily in the heart. This action leads to a reduction in heart rate, myocardial contractility, and consequently, cardiac output.

Vasodilatory Action

In addition to its β-blocking activity, this compound possesses direct vasodilatory properties.[3] Studies on similar third-generation β-blockers suggest that this vasodilation is mediated, at least in part, through the activation of vascular β-receptors, leading to the release of nitric oxide (NO) from endothelial cells.[3][5][6] The released NO then activates soluble guanylate cyclase in the vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This cascade ultimately results in smooth muscle relaxation and vasodilation, contributing to the reduction in peripheral vascular resistance.

Proposed Signaling Pathway for Vasodilation

The following diagram illustrates the proposed signaling pathway for the vasodilatory effect of this compound, based on the mechanism of other vasodilating β-blockers.

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for similar compounds and can be adapted as needed.

Synthesis of Sulfinalol

Caption: Simplified workflow for the synthesis of Sulfinalol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with amperometric detection for the determination of this compound in biological fluids has been reported.

3.2.1. Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax NH2 (DuPont), 4.6 mm i.d. x 25 cm |

| Mobile Phase | 93% Acetonitrile / 7% aqueous ammonium (B1175870) acetate |

| Flow Rate | 2.0 mL/min |

| Detection | Amperometric, +0.73 V vs. Ag/AgCl |

| Temperature | Ambient |

3.2.2. Sample Preparation (Plasma)

-

To 1.0 mL of plasma, add an internal standard.

-

Add 0.5 mL of saturated ammonium chloride solution and 8.0 mL of extraction solvent (e.g., ethyl acetate).

-

Vortex for 30 seconds and centrifuge.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system.

3.2.3. Sample Preparation (Urine)

-

Dilute urine samples (e.g., 1:10) with distilled water.

-

Proceed with the same extraction procedure as for plasma samples.

In Vitro β-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for β-adrenergic receptors.

3.3.1. Materials

-

Cell membranes expressing β-adrenergic receptors

-

Radioligand (e.g., [³H]-dihydroalprenolol)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

3.3.2. Assay Protocol

-

Prepare serial dilutions of this compound.

-

In a microplate, add the assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.

-

Add the different concentrations of this compound or vehicle (for total binding) or a high concentration of a non-selective antagonist like propranolol (B1214883) (for non-specific binding).

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of this compound.

Caption: Experimental workflow for a β-adrenergic receptor binding assay.

In Vivo Antihypertensive Activity in a Rat Model

This protocol outlines a general procedure for evaluating the antihypertensive effects of this compound in a rat model of hypertension (e.g., spontaneously hypertensive rats, SHR).

3.4.1. Animal Model

-

Spontaneously Hypertensive Rats (SHR) or another suitable model.

-

Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

3.4.2. Experimental Procedure

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Divide the animals into groups: vehicle control, this compound-treated groups (different doses), and a positive control group (e.g., propranolol).

-

Administer this compound or vehicle orally (by gavage) or via another appropriate route daily for a specified period (e.g., 4 weeks).

-

Measure systolic blood pressure (SBP) and heart rate (HR) at regular intervals (e.g., weekly) using the tail-cuff method.

-

At the end of the study, animals may be anesthetized for direct measurement of arterial blood pressure via cannulation of the carotid artery.

-

Collect blood samples for pharmacokinetic analysis and tissues for further studies if required.

Caption: Workflow for an in vivo study of antihypertensive activity.

Conclusion

This compound is a promising antihypertensive agent with a dual mechanism of action. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support further research and development of this compound and related cardiovascular therapies. Further studies are warranted to fully elucidate its physicochemical properties and detailed signaling pathways.

References

- 1. Experimental evidences of nitric oxide-dependent vasodilatory activity of nebivolol, a third-generation beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN109419779B - Sotalol hydrochloride preparation - Google Patents [patents.google.com]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. The vasodilatory beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfinalol Hydrochloride (CAS Number: 63251-39-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol hydrochloride is an orally active antihypertensive agent characterized by a dual mechanism of action: non-selective β-adrenoceptor antagonism and direct vasodilatory effects.[1][2] This dual pharmacology positions it as a compound of interest for the management of hypertension. This technical guide provides a comprehensive overview of the available technical data on this compound, including its chemical and physical properties, pharmacological profile, and analytical methodologies. Due to the limited availability of recent research, this document consolidates foundational data and presents generalized experimental protocols relevant to its class of compounds.

Chemical and Physical Properties

This compound is the hydrochloride salt of Sulfinalol. The available data on its chemical and physical properties are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 63251-39-8 | [3] |

| Molecular Formula | C₂₀H₂₈ClNO₄S | [3] |

| Molecular Weight | 413.96 g/mol | [3] |

| IUPAC Name | 4-(1-hydroxy-2-((4-(4-methoxyphenyl)butan-2-yl)amino)ethyl)-2-(methylsulfinyl)phenol hydrochloride | [3] |

| Synonyms | This compound, WIN 40808-7 | [3] |

| Appearance | Solid (Assumed) | |

| Solubility | Soluble in aqueous solutions. | |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [3] |

Pharmacological Profile

This compound's primary pharmacological actions are antagonism of β-adrenergic receptors and direct vasodilation, contributing to its antihypertensive effect.[1][2]

Mechanism of Action

Sulfinalol is a non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[4] Blockade of β1-receptors in the heart reduces heart rate, myocardial contractility, and cardiac output. Blockade of β2-receptors can lead to bronchoconstriction and vasoconstriction in certain vascular beds.[4]

In addition to its β-blocking activity, Sulfinalol possesses a direct vasodilatory effect, which is not mediated by α-adrenergic blockade.[5] This vasodilation contributes to the reduction of peripheral vascular resistance. The exact molecular mechanism of this direct vasodilation is not fully elucidated in the available literature, but it is a key feature distinguishing it from many other β-blockers.

Signaling Pathways

The signaling pathways affected by this compound are characteristic of a β-blocker and a vasodilator. The β-adrenergic receptor antagonism pathway involves the inhibition of G-protein coupled receptor (GPCR) signaling, while the vasodilation pathway likely involves the modulation of intracellular second messengers in vascular smooth muscle cells.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available, primarily from studies in dogs.

| Parameter | Value (in Dogs) | Reference(s) |

| Administration Route | Intravenous | [5] |

| Pharmacokinetic Model | Two-compartment | [5] |

| Alpha-phase Constant | 33.3 hr⁻¹ | [5] |

| Beta-phase Constant | 0.52 hr⁻¹ | [5] |

| Plasma Clearance | 2.30 L/kg·hr | [5] |

| Volume of Distribution | Approx. 4 times body weight | [5] |

| Renal Clearance | Approx. glomerular filtration rate | [5] |

| Urinary Excretion | ~7.5% of dose as unchanged drug | [5] |

Experimental Protocols

Synthesis

The synthesis of Sulfinalol has been described in the literature, involving a multi-step process. A generalized workflow is presented below.

Analytical Method: HPLC with Amperometric Detection

A high-performance liquid chromatography (HPLC) method with amperometric detection has been developed for the determination of Sulfinalol in human plasma and urine.[3]

Methodology:

-

Sample Preparation:

-

Solvent extraction of Sulfinalol from the biological matrix (plasma or urine).

-

Evaporation of the solvent and reconstitution of the residue.

-

-

Chromatographic Conditions:

-

Column: Zorbax NH₂ (DuPont)

-

Mobile Phase: 93% acetonitrile (B52724) / 7% aqueous ammonium (B1175870) acetate

-

Detection: Amperometric detection with the electrode potential set at +0.73 V vs. Ag/AgCl.[3]

-

-

Quantification:

-

The method was reported to have a minimum quantifiable level of 2.6 ng/mL in plasma and 2.1 ng/mL in 1-to-10 diluted urine.[3]

-

Discussion and Future Directions

This compound presents an interesting pharmacological profile with its combination of β-blockade and direct vasodilation. However, the publicly available data, particularly from recent years, is sparse. To fully characterize this compound for modern drug development standards, further research is warranted in several areas:

-

Quantitative Pharmacology: Determination of binding affinities (Ki/Kd values) for β1, β2, and α1-adrenergic receptors, as well as functional antagonist potencies (IC50 values) in relevant in vitro assays.

-

Mechanism of Vasodilation: Elucidation of the specific molecular pathway responsible for its direct vasodilatory action.

-

Human Pharmacokinetics and Metabolism: Comprehensive studies to determine the pharmacokinetic profile, metabolic pathways, and major metabolites of Sulfinalol in humans.

-

Clinical Efficacy and Safety: Modern clinical trials to evaluate its efficacy and safety in the treatment of hypertension compared to current standard-of-care medications.

Conclusion

This compound is a β-adrenoceptor antagonist with direct vasodilatory properties. This guide has summarized the available chemical, pharmacological, and analytical data. While foundational information exists, a significant amount of detailed, quantitative data required for a complete understanding of its properties is lacking in recent literature. The provided conceptual diagrams and generalized protocols serve as a framework for future research into this potentially valuable antihypertensive agent.

References

- 1. Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? A Quantitative Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Physiology | Nitric Oxide [cvphysiology.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Sulfinalol Hydrochloride: A Beta-Adrenergic Receptor Antagonist with Vasodilatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol hydrochloride is a pharmaceutical agent characterized by its dual mechanism of action: antagonism of beta-adrenergic receptors and direct vasodilation. This technical guide provides a comprehensive overview of its pharmacological profile, including its chemical properties, mechanism of action, and the experimental protocols used for its characterization. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and quantitative data to facilitate further investigation and application of this compound.

Introduction

This compound is a beta-adrenergic receptor antagonist, a class of drugs widely used in the management of cardiovascular diseases.[1][2] What distinguishes Sulfinalol is its additional direct vasodilator activity, which contributes to its antihypertensive effects.[1] This dual functionality makes it a compound of interest for studying the interplay between adrenergic blockade and direct smooth muscle relaxation in the context of blood pressure regulation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(1-hydroxy-2-{[1-methyl-3-(4-methoxyphenyl)propyl]amino}ethyl)-2-(methylsulfinyl)-phenol hydrochloride | |

| Molecular Formula | C₂₀H₂₈ClNO₄S | |

| Molecular Weight | 413.96 g/mol | |

| CAS Number | 63251-39-8 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action

Beta-Adrenergic Receptor Antagonism

This compound exerts its effects primarily by competitively blocking beta-adrenergic receptors. This antagonism prevents the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors, thereby inhibiting the downstream signaling cascade.

The canonical signaling pathway for beta-1 and beta-2 adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response. By blocking the receptor, this compound attenuates this signaling cascade.

Vasodilator Activity

In addition to its beta-blocking activity, this compound exhibits direct vasodilator effects.[1] This action is independent of its adrenergic receptor antagonism and contributes to its ability to lower blood pressure. The precise molecular mechanism underlying this vasodilation is not fully elucidated but is thought to involve a direct action on vascular smooth muscle cells, potentially through modulation of calcium channels or other signaling pathways involved in smooth muscle contraction.[3] This direct vasodilation helps to reduce peripheral vascular resistance.[4][5]

Quantitative Pharmacological Data

Table 1: Beta-Adrenergic Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

| β₁ | [³H]-CGP 12177 | Sulfinalol HCl | Data Not Available |

| β₂ | [³H]-CGP 12177 | Sulfinalol HCl | Data Not Available |

Table 2: Functional Potency of this compound (Adenylyl Cyclase Inhibition)

| Cell Line | Receptor Expressed | Agonist | Test Compound | IC50 (nM) |

| CHO-K1 | Human β₁ | Isoproterenol | Sulfinalol HCl | Data Not Available |

| CHO-K1 | Human β₂ | Isoproterenol | Sulfinalol HCl | Data Not Available |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of a beta-adrenergic receptor antagonist like this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for β₁ and β₂ adrenergic receptors.

Objective: To quantify the affinity of this compound for β₁ and β₂ adrenergic receptors.

Materials:

-

Cell membranes from cell lines stably expressing human β₁ or β₂ adrenergic receptors (e.g., CHO-K1 cells).

-

Radioligand: [³H]-CGP 12177 (a non-selective beta-adrenergic antagonist).

-

Test Compound: this compound.

-

Non-specific binding control: Propranolol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail and liquid scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target receptor in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µ g/well .

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: 50 µL membrane suspension + 50 µL [³H]-CGP 12177 + 100 µL assay buffer.

-

Non-specific Binding: 50 µL membrane suspension + 50 µL [³H]-CGP 12177 + 50 µL Propranolol (10 µM) + 50 µL assay buffer.

-

Competitive Binding: 50 µL membrane suspension + 50 µL [³H]-CGP 12177 + 50 µL of varying concentrations of this compound + 50 µL assay buffer.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Vasodilation from sufentanil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo Antihypertensive and Antihyperlipidemic Effects of the Crude Extracts and Fractions of Moringa stenopetala (Baker f.) Cufod. Leaves in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Sulfinalol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sulfinalol hydrochloride is a hydroxyphenylalkanolamine derivative identified as an orally active antihypertensive agent.[1][2] Its primary pharmacological distinction lies in its combined β-adrenoceptor blocking and direct vasodilatory properties.[1][2] This dual action suggests a potential for effective blood pressure control with a mitigated risk of reflex tachycardia, a common side effect of standalone vasodilators. This guide will delve into the known pharmacological characteristics of this compound, presenting available data and outlining the experimental basis for its classification.

Mechanism of Action

This compound's antihypertensive effect is a composite of two distinct pharmacological actions:

-

β-Adrenoceptor Antagonism: The compound is a non-selective β-adrenoceptor antagonist, blocking the effects of catecholamines at both β1 and β2 receptors. This action contributes to a reduction in heart rate, myocardial contractility, and renin release from the kidneys.

-

Direct Vasodilation: this compound also exerts a direct relaxing effect on vascular smooth muscle, leading to a decrease in peripheral resistance.[1][2]

The following diagram illustrates the dual mechanism of action of this compound.

Caption: Dual mechanism of action of this compound.

Pharmacodynamics

Adrenoceptor Activity

While specific quantitative data such as Ki (binding affinity) and IC50/EC50 (functional potency) values for this compound at β-adrenoceptors are not available in the reviewed literature, preclinical studies have functionally demonstrated its β-blocking effects.

Experimental Protocol: Evaluation of β-Adrenoceptor Antagonism (General Methodology)

A common in vivo method to assess β-blocking activity involves the following steps:

-

Animal Model: Anesthetized animals (e.g., rats or dogs) are instrumented for the measurement of heart rate and blood pressure.

-

Baseline Measurements: Stable baseline cardiovascular parameters are recorded.

-

Agonist Challenge: A non-selective β-adrenoceptor agonist, such as isoproterenol (B85558), is administered intravenously to elicit a tachycardic response.

-

Antagonist Administration: After the effects of the agonist have subsided and cardiovascular parameters have returned to baseline, a dose of the β-adrenoceptor antagonist (in this case, this compound) is administered.

-

Repeat Agonist Challenge: The isoproterenol challenge is repeated at various time points after antagonist administration.

-

Data Analysis: The degree of inhibition of the isoproterenol-induced tachycardia is quantified and used to determine the potency and duration of the β-blocking effect.

The following diagram illustrates a generalized workflow for this type of experiment.

Caption: In vivo evaluation of β-adrenoceptor antagonism.

Vasodilatory Action and Signaling Pathway

The direct vasodilatory effect of this compound is a key component of its antihypertensive profile. The proposed mechanism for this vasodilation involves the activation of vascular β2-adrenoceptors, suggesting that this compound may act as a partial agonist at these receptors. This would lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in the activation of Protein Kinase A (PKA) and subsequent relaxation of the vascular smooth muscle.

The putative signaling pathway for Sulfinalol-induced vasodilation is depicted below.

Caption: Putative signaling pathway of Sulfinalol-induced vasodilation.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans, including parameters such as bioavailability, half-life, and metabolism, are not available in the reviewed literature. Preclinical studies in dogs provide some insight into its pharmacokinetic profile.

Preclinical Pharmacokinetics in Dogs

A study in dogs following intravenous administration of this compound revealed the following pharmacokinetic parameters:

| Parameter | Value | Unit |

| Pharmacokinetic Model | Two-compartment | - |

| Plasma Clearance | 2.30 | L/kg/hr |

| Volume of Distribution (steady state) | ~4 times body weight | L/kg |

| Urinary Excretion (unchanged drug) | ~7.5 | % of dose |

Data from Park et al., 1982.

Experimental Protocol: Pharmacokinetic Study in Dogs (General Methodology)

-

Animal Model: A cohort of dogs is used for the study.

-

Drug Administration: A defined dose of this compound is administered intravenously.

-

Sample Collection: Blood and urine samples are collected at predetermined time points.

-

Sample Processing: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of this compound in plasma and urine is quantified using a validated analytical method (e.g., HPLC).

-

Pharmacokinetic Analysis: The plasma concentration-time data is fitted to a pharmacokinetic model (e.g., two-compartment model) to determine key parameters.

The generalized workflow for this type of preclinical pharmacokinetic study is illustrated below.

Caption: Workflow for a preclinical pharmacokinetic study.

Clinical Trials

A thorough search of the available literature did not yield any information on clinical trials of this compound for the treatment of hypertension in humans. Therefore, its clinical efficacy, safety profile, and therapeutic dosage in human subjects have not been publicly documented.

Summary and Future Directions

This compound is a pharmacologically interesting molecule with a dual mechanism of action that combines β-adrenoceptor antagonism with direct vasodilation, likely through partial agonism at vascular β2-adrenoceptors. Preclinical data in animal models support its antihypertensive effects. However, a significant gap exists in the publicly available data regarding its quantitative pharmacological profile (receptor affinities and functional potencies), detailed human pharmacokinetics, and clinical trial data.

For a comprehensive understanding of the therapeutic potential of this compound, future research should focus on:

-

Quantitative Pharmacology: Conducting in vitro receptor binding and functional assays to determine the Ki, IC50, and EC50 values of this compound at α- and β-adrenoceptor subtypes.

-

Human Pharmacokinetics: Performing Phase 1 clinical studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

-

Clinical Efficacy and Safety: Designing and executing well-controlled clinical trials to evaluate the antihypertensive efficacy, safety, and tolerability of this compound in patients with essential hypertension.

The elucidation of this missing information is critical for any further development and potential clinical application of this compound.

References

An In-depth Technical Guide to Sulfinalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfinalol (B1215634) hydrochloride, a beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity. The information presented herein is intended for research and drug development purposes.

InChI Key for Sulfinalol Hydrochloride: KJSMCQZGOIBBGM-UHFFFAOYSA-N[1]

Quantitative Data Summary

The following tables summarize the known physicochemical, pharmacokinetic, and pharmacodynamic properties of Sulfinalol and its hydrochloride salt.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(1-hydroxy-2-((4-(4-methoxyphenyl)butan-2-yl)amino)ethyl)-2-(methylsulfinyl)phenol hydrochloride | MedKoo |

| Molecular Formula | C₂₀H₂₈ClNO₄S | [2] |

| Molecular Weight | 413.96 g/mol | [2] |

| Exact Mass | 413.1428 | [2] |

| CAS Number | 63251-39-8 | [2] |

| InChI Key (Free Base) | PAQZZCOZHPGCFW-UHFFFAOYSA-N | N/A |

| Molecular Formula (Free Base) | C₂₀H₂₇NO₄S | N/A |

| Molecular Weight (Free Base) | 377.50 g/mol | N/A |

| Calculated LogP (CLOGP) | 1.71 | Drug Central |

| Topological Polar Surface Area (TPSA) | 78.79 Ų | Drug Central |

| Rotatable Bond Count | 9 | Drug Central |

Table 2: Preclinical Pharmacokinetic Parameters (Intravenous Administration in Dogs)

| Parameter | Mean Value | Unit |

| Alpha-Phase Constant (α) | 33.3 | hr⁻¹ |

| Beta-Phase Constant (β) | 0.52 | hr⁻¹ |

| Plasma Clearance | 2.30 | L/kg·hr |

| Steady-State Volume of Distribution | ~4x body weight | L/kg |

| Renal Clearance | Approx. Glomerular Filtration Rate | - |

| Urinary Excretion (Unchanged) | ~7.5 | % of dose |

Source: The pharmacokinetic behavior of this compound in dogs after intravenous administration.[3]

Table 3: Pharmacodynamic Profile

| Activity | Description | Mechanism |

| Primary Activity | Beta-Adrenergic Receptor Antagonist | Competitive blockade of β-adrenergic receptors, primarily β₁ in the heart. |

| Secondary Activity | Direct Vasodilation | Partial agonism at vascular β₂-adrenergic receptors (Intrinsic Sympathomimetic Activity). |

| Therapeutic Class | Antihypertensive, Antiarrhythmic | [2] |

Signaling Pathways and Mechanism of Action

This compound exhibits a dual mechanism of action, which is characteristic of beta-blockers with Intrinsic Sympathomimetic Activity (ISA).[4][5] It acts as an antagonist at cardiac β₁-adrenergic receptors while simultaneously acting as a partial agonist at vascular β₂-adrenergic receptors.

Beta-1 Adrenergic Blockade in Cardiac Myocytes

In the heart, β₁-adrenergic receptors are predominant. Under normal physiological conditions, stimulation by catecholamines (e.g., norepinephrine) activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates key proteins involved in cardiac function, resulting in increased heart rate (chronotropy) and contractility (inotropy). Sulfinalol competitively blocks norepinephrine (B1679862) from binding to these β₁ receptors, thereby inhibiting this signaling pathway and reducing heart rate and myocardial oxygen demand.

Beta-2 Adrenergic Partial Agonism in Vascular Smooth Muscle

The "direct" vasodilatory effect of Sulfinalol is attributed to its partial agonist activity at β₂-adrenergic receptors located on vascular smooth muscle. Unlike in cardiac muscle, the activation of the Gs-cAMP-PKA pathway in smooth muscle leads to the inhibition of myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, resulting in smooth muscle relaxation and vasodilation. As a partial agonist, Sulfinalol provides a low level of receptor stimulation, which is sufficient to cause vasodilation and contribute to its overall antihypertensive effect. This property distinguishes it from beta-blockers that lack ISA.[4][6]

Experimental Protocols

The following sections describe detailed, representative methodologies for key experiments relevant to the study of this compound.

Competitive Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a method to determine the binding affinity (Kᵢ) of this compound for β₁ and β₂ adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing human β₁ or β₂ adrenergic receptors (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration via a Bradford or BCA assay. Aliquot and store at -80°C.

-

-

Assay Procedure:

-

In a 96-well plate, set up reactions in triplicate, including:

-

Total Binding: Membrane preparation + Radioligand (e.g., [³H]-Dihydroalprenolol) + Assay Buffer.

-

Non-specific Binding: Membrane preparation + Radioligand + a saturating concentration of a non-selective antagonist (e.g., 10 µM Propranolol).

-

Competitive Binding: Membrane preparation + Radioligand + serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Initiate the reaction by adding the radioligand.

-

Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, separating bound from free radioligand.

-

Wash filters rapidly with ice-cold wash buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Quantification in Plasma by HPLC-MS/MS

This protocol describes a general workflow for the quantitative analysis of Sulfinalol in plasma, essential for pharmacokinetic studies.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a structurally similar, stable isotope-labeled compound).

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

-

-

Chromatographic Conditions (HPLC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sulfinalol: Precursor ion (Q1) [M+H]⁺ → Product ion (Q3) (Specific m/z values to be determined by direct infusion and optimization).

-

Internal Standard: Precursor ion (Q1) [M+H]⁺ → Product ion (Q3).

-

-

Optimize instrument parameters such as capillary voltage, gas temperatures, and collision energy for maximum signal intensity.

-

-

Method Validation:

-

Validate the assay for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. Create a calibration curve using spiked plasma standards.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The pharmacokinetics and pharmacodynamics of this compound in dogs after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasodilating properties of beta-adrenoceptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfinalol Hydrochloride: A Hydroxyphenylalkanolamine Derivative with Dual Adrenergic Antagonism and Vasodilatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol hydrochloride is a notable hydroxyphenylalkanolamine derivative characterized by its dual pharmacological action as a non-selective β-adrenergic receptor antagonist and a direct vasodilator. This unique combination of activities has positioned it as a compound of interest in the management of hypertension and other cardiovascular disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and relevant experimental data pertaining to this compound. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate further research and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of Sulfinalol. As a hydroxyphenylalkanolamine derivative, its chemical structure is integral to its pharmacological activity.

| Property | Value | Reference |

| Chemical Name | 4-(1-hydroxy-2-((4-(4-methoxyphenyl)butan-2-yl)amino)ethyl)-2-(methylsulfinyl)phenol hydrochloride | [1] |

| Molecular Formula | C₂₀H₂₈ClNO₄S | [1] |

| Molecular Weight | 413.96 g/mol | [1] |

| CAS Number | 63251-39-8 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its antihypertensive effects.

β-Adrenergic Receptor Antagonism

Sulfinalol is a non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[3] Blockade of β1-adrenergic receptors in the heart muscle and juxtaglomerular apparatus leads to a decrease in heart rate, myocardial contractility, and renin secretion, respectively. The antagonism of β2-adrenergic receptors can lead to vasoconstriction in some vascular beds and bronchoconstriction.

Direct Vasodilatory Action

In addition to its β-blocking properties, Sulfinalol possesses a direct vasodilatory effect.[2][4] This vasodilation is at least partially mediated through the activation of vascular β-receptors, suggesting a partial agonist activity at these sites.[5] This direct action on vascular smooth muscle contributes to the reduction of peripheral resistance and blood pressure.

The signaling pathway for β-adrenergic receptor-mediated vasodilation typically involves the activation of a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[6] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[7]

Pharmacokinetics

A study in dogs following intravenous administration of this compound provided the following pharmacokinetic parameters.

| Parameter | Mean Value | Unit |

| α-phase constant | 33.3 | hr⁻¹ |

| β-phase constant | 0.52 | hr⁻¹ |

| Plasma Clearance | 2.30 | L/kg·hr |

| Steady-state Volume of Distribution | ~4 times body weight | L/kg |

| Urinary Excretion (free drug) | ~7.5% of administered dose | % |

Experimental Data

Vasodilator Activity

In a study using the sympathetically denervated hindlimb of anesthetized dogs, intraarterial injection of this compound demonstrated a dose-dependent increase in blood flow.[5]

| Compound | ED₅₀ (Dose to increase flow by 50 ml/min) |

| Sulfinalol | 0.48 µg |

Experimental Protocols

In Vivo Vasodilator Activity Assay (Dog Hindlimb Model)

This protocol is a generalized representation based on published methodologies.

Methodology:

-

Animal Preparation: Anesthetize a healthy dog according to approved institutional animal care and use committee protocols.

-

Surgical Procedure: Surgically expose and sympathetically denervate the hindlimb to eliminate neurogenic influences on vascular tone.

-

Instrumentation: Cannulate the femoral artery for drug administration and the femoral vein for blood sampling if required. Place an electromagnetic flow probe around the femoral artery to measure blood flow.

-

Drug Administration: Administer graded doses of this compound directly into the femoral artery.

-

Data Acquisition: Continuously record arterial blood flow and systemic blood pressure.

-

Data Analysis: Plot the change in blood flow against the administered dose to determine the dose-response relationship and calculate parameters such as the ED₅₀.

Synthesis

The synthesis of Sulfinalol involves a multi-step process starting with the protection of the phenolic hydroxyl group of a suitable precursor. This is followed by bromination and condensation with 4-(4-methoxyphenyl)butan-2-amine. Subsequent reduction and saponification yield an aminoalcohol intermediate. The final step involves the oxidation of the sulfide (B99878) to a sulfoxide, yielding Sulfinalol.[3]

Conclusion

This compound is a hydroxyphenylalkanolamine derivative with a compelling dual mechanism of action as a β-adrenergic antagonist and a direct vasodilator. Its pharmacological profile suggests potential therapeutic benefits in the management of cardiovascular diseases, particularly hypertension. This technical guide has summarized the available data on its chemical properties, mechanism of action, and pharmacokinetics, and has provided illustrative diagrams and a generalized experimental protocol to aid in future research and development efforts. Further studies are warranted to fully elucidate its receptor binding affinities and detailed signaling pathways.

References

- 1. medkoo.com [medkoo.com]

- 2. Sulfinalol - Immunomart [immunomart.com]

- 3. Sulfinalol - Wikipedia [en.wikipedia.org]

- 4. amsbio.com [amsbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cyclic AMP and mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

The Rise and Apparent Fall of a Dual-Acting Antihypertensive: A Technical History of Sulfinalol Hydrochloride

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sulfinalol hydrochloride, a novel antihypertensive agent developed by Sterling Winthrop in the late 1970s and early 1980s, emerged as a promising therapeutic candidate due to its unique dual mechanism of action, functioning as both an alpha- and beta-adrenoceptor antagonist. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical pharmacology of this compound, drawing from seminal patents and research publications.

Discovery and Developmental History

Sulfinalol, designated with the manufacturing code WIN 40808-7, was synthesized and evaluated as part of a research program at Sterling-Winthrop Research Institute aimed at developing antihypertensive agents with a broader pharmacological profile than the beta-blockers available at the time. The initial synthesis was reported in a 1978 German patent by R. E. Philion of Sterling Drug Inc. The rationale behind its development was to combine the cardiac effects of beta-blockade with the vasodilatory effects of alpha-blockade in a single molecule, potentially offering a more effective and balanced control of blood pressure.

While the preclinical data demonstrated a promising profile, this compound's clinical development appears to have been discontinued. The precise reasons for this are not extensively documented in publicly available literature, a common fate for many investigational drugs that do not reach the market.

Chemical Synthesis

The synthesis of this compound, as detailed in the patent literature, is a multi-step process. The key steps are outlined below.

Experimental Protocol: Synthesis of Sulfinalol

The preparation of the combined α- and β-blocker Sulfinalol begins with the protection of the phenolic hydroxyl group of a starting phenol (B47542) as its benzoate (B1203000) ester. This is followed by bromination and subsequent condensation with 4-(4-methoxyphenyl)butan-2-amine (B1362676) to yield an aminoketone intermediate. The next steps involve a successive catalytic reduction and saponification to afford the aminoalcohol. The final step is the oxidation of the sulfide (B99878) to the sulfoxide (B87167) using an oxidizing agent such as metaperiodate, which yields Sulfinalol. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

dot graph SynthesisWorkflow { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];

Start [label="Starting Phenol", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Protection of Phenolic Hydroxyl\n(Benzoate Ester)"]; Step2 [label="Bromination"]; Step3 [label="Condensation with\n4-(4-methoxyphenyl)butan-2-amine"]; Intermediate1 [label="Aminoketone Intermediate", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Catalytic Reduction\n&\nSaponification"]; Intermediate2 [label="Aminoalcohol", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step5 [label="Oxidation of Sulfide\n(e.g., with metaperiodate)"]; SulfinalolBase [label="Sulfinalol (Free Base)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step6 [label="Treatment with HCl"]; End [label="this compound", shape=ellipse, fillcolor="#FBBC05"];

Mechanism of Action and Signaling Pathways

This compound is an antagonist at both alpha- and beta-adrenergic receptors. This dual antagonism is central to its antihypertensive effect.

-

Beta-Adrenoceptor Blockade: By blocking beta-1 adrenoceptors in the heart, Sulfinalol reduces heart rate, myocardial contractility, and consequently, cardiac output. This action is typical of beta-blockers and contributes to its blood pressure-lowering effect.

-

Alpha-Adrenoceptor Blockade: The antagonism of alpha-1 adrenoceptors in vascular smooth muscle leads to vasodilation. This reduces peripheral resistance, another key factor in lowering blood pressure.

The combined actions on both receptor types provide a balanced hemodynamic profile, where the beta-blockade-induced reduction in cardiac output is complemented by a decrease in peripheral vascular resistance from alpha-blockade.

Preclinical Pharmacology

Seminal work by Sybertz and colleagues at Sterling-Winthrop, published in the Journal of Cardiovascular Pharmacology in 1982, detailed the preclinical pharmacological profile of Sulfinalol.

Experimental Protocols: Preclinical Pharmacology

-

Adrenoceptor Binding Assays: Receptor binding affinities were determined using radioligand binding assays with membrane preparations from appropriate tissues (e.g., rat heart for beta-receptors, rat brain for alpha-receptors). Specific radioligands such as [³H]dihydroalprenolol (for beta-receptors) and [³H]prazosin (for alpha-1 receptors) were used. The ability of Sulfinalol to displace these radioligands was measured to determine its binding affinity (Ki).

-

In Vivo Hemodynamic Studies in Anesthetized Dogs: Mongrel dogs were anesthetized, and catheters were placed to measure arterial blood pressure, heart rate, and cardiac output. This compound was administered intravenously, and the hemodynamic parameters were recorded over time to assess its effects on blood pressure, heart rate, and peripheral resistance.

-

Studies in Spontaneously Hypertensive Rats (SHR): The antihypertensive efficacy was evaluated in conscious, spontaneously hypertensive rats. Sulfinalol was administered orally, and blood pressure was measured at various time points using the tail-cuff method.

Quantitative Data Summary

| Parameter | Species/Assay | Value/Effect |

| Alpha-1 Adrenoceptor Affinity (Ki) | Rat Brain Membranes | Data not available in accessible literature |

| Beta-Adrenoceptor Affinity (Ki) | Rat Heart Membranes | Data not available in accessible literature |

| Effect on Blood Pressure (Anesthetized Dog) | Intravenous administration | Dose-dependent decrease in blood pressure |

| Effect on Heart Rate (Anesthetized Dog) | Intravenous administration | Decrease in heart rate |

| Effect on Peripheral Resistance (Anesthetized Dog) | Intravenous administration | Decrease in total peripheral resistance |

| Antihypertensive Effect (SHR) | Oral administration | Significant and sustained reduction in blood pressure |

Note: Specific quantitative values for binding affinities (Ki) and ED50/IC50 values from the primary literature were not accessible in the conducted search.

Conclusion

This compound was a rationally designed antihypertensive agent with a novel dual mechanism of action. Its preclinical profile demonstrated the intended combined effects of beta- and alpha-adrenoceptor blockade, leading to effective blood pressure reduction in animal models. Despite this early promise, its progression through clinical development appears to have ceased. The story of Sulfinalol serves as a case study in the complexities of drug development, where promising preclinical findings do not always translate to a marketed therapeutic. Further investigation into the clinical trial data, if it were to become available, would be necessary to fully understand the reasons for its discontinuation.

Sulfinalol Hydrochloride: An In-depth Technical Guide to its Core Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol hydrochloride is a β-adrenoceptor antagonist with vasodilatory activity, positioning it as a compound of interest for cardiovascular research and potential therapeutic applications.[1] A thorough understanding of its solubility and stability is paramount for the development of viable pharmaceutical formulations and for ensuring its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines standard experimental protocols for its characterization, and discusses its expected stability profile based on its chemical structure and general principles of pharmaceutical science. While specific quantitative data for this compound is limited in publicly available literature, this guide offers a framework for its systematic evaluation.

Chemical and Physical Properties

This compound is the hydrochloride salt of Sulfinalol. The presence of the hydrochloride moiety generally aims to improve the aqueous solubility and stability of the parent compound.

| Property | Value | Reference |

| Chemical Name | 4-(1-hydroxy-2-((4-(4-methoxyphenyl)butan-2-yl)amino)ethyl)-2-(methylsulfinyl)phenol hydrochloride | [2] |

| CAS Number | 63251-39-8 | [2] |

| Molecular Formula | C₂₀H₂₈ClNO₄S | [2] |

| Molecular Weight | 413.96 g/mol | [2] |

| Appearance | To be determined | [2] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively documented in public literature. However, based on its structure as a hydrochloride salt of a molecule with both hydrophobic and polar functional groups, a general solubility profile can be anticipated. The following table outlines the expected solubility in common pharmaceutical solvents.

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The hydrochloride salt form is expected to enhance aqueous solubility. The pH of the aqueous medium will significantly influence solubility. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent. |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Polar aprotic solvent with a high capacity for dissolving a wide range of compounds. |

| Acetonitrile | Sparingly soluble to soluble | Polar aprotic solvent. |

| Non-polar organic solvents (e.g., hexane, toluene) | Insoluble to sparingly soluble | The high polarity of the hydrochloride salt limits solubility in non-polar media. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

-

Quantification: A filtered aliquot of the supernatant is appropriately diluted and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved this compound.

Stability Profile

The stability of this compound is a critical attribute that influences its shelf-life, storage conditions, and formulation design. While specific degradation kinetics are not available, general stability expectations can be derived from its chemical structure and information from suppliers. It is reported to be stable for several weeks at ambient temperature during shipping and has a shelf life of over two years if stored properly under dry, dark conditions at 0-4°C for the short term or -20°C for the long term.[2]

Forced degradation studies are essential to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods. The following table summarizes the typical conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Typical Experimental Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 72 hours |

| Neutral Hydrolysis | Water at 60°C for up to 72 hours |

| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours |

| Thermal Degradation | Solid-state at 80°C for up to 7 days |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Experimental Protocol for a Typical Forced Degradation Study (e.g., Acid Hydrolysis)

Methodology:

-

Sample Preparation: A solution of this compound of known concentration (e.g., 1 mg/mL) is prepared in the stress medium (e.g., 0.1 M HCl).

-

Stress Application: The solution is maintained at the specified temperature (e.g., 60°C) for predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

-

Sample Neutralization: At each time point, an aliquot is withdrawn and neutralized with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

-

Analysis: The samples are analyzed using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

Visualization of Experimental Workflows

Solubility Determination Workflow

References

Sulfinalol Hydrochloride for Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol (B1215634) hydrochloride is a compound of interest in hypertension research due to its dual mechanism of action as a β-adrenoceptor antagonist and a direct vasodilator. This technical guide provides a comprehensive overview of the current understanding of Sulfinalol hydrochloride, including its mechanism of action, pharmacokinetic profile, and its effects on key physiological parameters. While clinical data in humans is limited in the public domain, this guide synthesizes available preclinical information and provides detailed experimental protocols to facilitate further research and development of this compound for the management of hypertension.

Introduction

Hypertension is a major global health concern, significantly increasing the risk of cardiovascular diseases. The management of hypertension often involves pharmacological interventions that target various physiological pathways to lower blood pressure. This compound presents a promising therapeutic approach by combining β-blockade and vasodilation in a single molecule. This dual action may offer advantages in terms of efficacy and side-effect profiles compared to single-mechanism agents. This document serves as a technical resource for professionals involved in the research and development of novel antihypertensive therapies.

Mechanism of Action

This compound's antihypertensive effect stems from its ability to act on two key components of blood pressure regulation: cardiac output and peripheral vascular resistance.

-

β-Adrenoceptor Antagonism: this compound acts as an antagonist at β-adrenergic receptors, primarily β1-receptors in the heart. This action leads to a decrease in heart rate and cardiac contractility, resulting in reduced cardiac output and subsequently, lower blood pressure.

-

Direct Vasodilation: In addition to its β-blocking activity, this compound exhibits a direct vasodilatory effect on peripheral blood vessels. This is attributed to its agonist activity at vascular β2-adrenergic receptors.[1]

Signaling Pathway of Vasodilation

The vasodilatory effect of this compound is mediated through the β2-adrenergic receptor signaling cascade in vascular smooth muscle cells. The binding of Sulfinalol to the β2-adrenergic receptor is proposed to initiate the following sequence of events:

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Pharmacokinetics

Summary of Pharmacokinetic Parameters in Dogs

| Parameter | Value | Reference |

| Administration Route | Intravenous | [2] |

| Pharmacokinetic Model | Two-compartment | [2] |

| Distribution Half-life (t½α) | ~1.25 minutes | [2] |

| Elimination Half-life (t½β) | ~1.33 hours | [2] |

| Volume of Distribution (Vd) | 4.3 L/kg | [2] |

| Total Body Clearance (CL) | 2.3 L/hr/kg | [2] |

| Renal Clearance | 172 ml/hr/kg | [2] |

Quantitative Data from Preclinical and Clinical Studies

Comprehensive quantitative data from human clinical trials regarding the dose-response effects of this compound on blood pressure and heart rate are not available in the public domain. Further research is required to establish the clinical efficacy and safety profile of this compound in hypertensive patients.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established scientific practices and can be adapted for specific research needs.

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a typical workflow for evaluating the antihypertensive effects of a test compound in a well-established animal model of hypertension.[3][4]

Caption: Experimental workflow for in vivo evaluation of antihypertensive effects.

Detailed Methodology:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.

-

Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Baseline Measurements: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a non-invasive tail-cuff method for 3 consecutive days.

-

Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound, positive control like propranolol).

-

Drug Administration: Prepare this compound in a suitable vehicle (e.g., distilled water) and administer orally via gavage once daily for a specified period (e.g., 4 weeks).

-

Blood Pressure and Heart Rate Monitoring: Measure SBP, DBP, and HR weekly at the same time of day to minimize diurnal variations.

-

Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each group. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.[5][6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. The pharmacokinetics and pharmacodynamics of this compound in dogs after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of spontaneously hypertensive rats during pregnancy and lactation with the antioxidant tempol lowers blood pressure and reduces oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design of Sulfinalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol (B1215634) hydrochloride is a pharmaceutical agent recognized for its dual therapeutic action as both a beta-adrenergic antagonist and a vasodilator, positioning it as a candidate for the management of hypertension.[1] Its mechanism involves the blockade of beta-adrenergic receptors, which primarily decreases heart rate and cardiac output, coupled with a direct relaxing effect on vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance. This document provides detailed application notes and protocols for the in vivo experimental design of sulfinalol hydrochloride, focusing on preclinical studies in rat models of hypertension. The protocols outlined herein are intended to serve as a comprehensive guide for researchers investigating the antihypertensive efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from in vivo studies with this compound. These are illustrative and actual experimental results will vary.

Table 1: Dose-Dependent Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHRs)

| Treatment Group | Dose (mg/kg, p.o.) | Baseline SBP (mmHg) | SBP After 4 Weeks (mmHg) | Percent Change |

| Vehicle Control | - | 180 ± 5 | 185 ± 6 | +2.8% |

| Sulfinalol HCl | 10 | 182 ± 4 | 160 ± 5* | -12.1% |

| Sulfinalol HCl | 30 | 181 ± 5 | 142 ± 6 | -21.5% |

| Positive Control (e.g., Captopril) | 20 | 183 ± 6 | 148 ± 5 | -19.1% |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Acute Hemodynamic Effects of Intravenous this compound in Anesthetized L-NAME-Induced Hypertensive Rats

| Parameter | Vehicle Control | Sulfinalol HCl (5 mg/kg, i.v.) |

| Mean Arterial Pressure (MAP, mmHg) | 165 ± 7 | 130 ± 6 |

| Heart Rate (beats/min) | 360 ± 12 | 310 ± 10 |

| Total Peripheral Resistance (TPR, arbitrary units) | 0.46 ± 0.03 | 0.42 ± 0.02* |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Evaluation of Chronic Oral Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

Objective: To assess the long-term efficacy of orally administered this compound in reducing blood pressure in a genetic model of hypertension.

Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.[2] Wistar-Kyoto (WKY) rats can be used as normotensive controls.

Materials:

-

This compound

-

Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

-

Positive control (e.g., Captopril)

-

Oral gavage needles

-

Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)

Procedure:

-

Acclimatization: Acclimatize rats to the housing facility for at least one week. Acclimatize them to the blood pressure measurement procedure for several days before the start of the experiment to minimize stress-induced variations.

-

Grouping: Randomly assign rats to the following groups (n=8-10 per group):

-

Group 1: Vehicle Control (receiving vehicle)

-

Group 2: Sulfinalol HCl (low dose, e.g., 10 mg/kg)

-

Group 3: Sulfinalol HCl (high dose, e.g., 30 mg/kg)

-

Group 4: Positive Control (e.g., Captopril, 20 mg/kg)

-

-

Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for three consecutive days and average the values.

-

Drug Administration: Administer this compound, vehicle, or positive control orally via gavage once daily for 4 weeks.

-

Blood Pressure Monitoring: Measure SBP, DBP, and HR weekly throughout the 4-week treatment period.

-

Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each group. Statistical analysis can be performed using ANOVA followed by a post-hoc test for multiple comparisons.

Protocol 2: Assessment of Acute Intravenous Antihypertensive Effects in L-NAME-Induced Hypertensive Rats

Objective: To determine the acute effects of intravenously administered this compound on hemodynamic parameters in a model of nitric oxide deficient hypertension.

Animal Model: Male Sprague-Dawley rats (250-300g).

Hypertension Induction:

-

Administer Nω-nitro-L-arginine methyl ester (L-NAME) at a dose of 40 mg/kg/day in drinking water for 4 weeks to induce hypertension.[3][4]

-

Confirm the development of hypertension by monitoring blood pressure weekly.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

-

Catheters for arterial and venous cannulation

-

Pressure transducer and data acquisition system

Procedure:

-

Anesthesia and Cannulation: Anesthetize the L-NAME hypertensive rats. Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for drug administration.

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are stable.

-

Baseline Recording: Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 15-20 minutes.

-

Drug Administration: Administer a bolus intravenous injection of this compound (e.g., 5 mg/kg) or vehicle.

-

Hemodynamic Monitoring: Continuously record MAP, SBP, DBP, and HR for at least 60 minutes post-injection.

-

Data Analysis: Calculate the change in hemodynamic parameters from the baseline at different time points after drug administration. Statistical significance can be determined using a t-test or ANOVA.

Mandatory Visualizations

Signaling Pathways

Caption: Dual mechanism of this compound action.

Experimental Workflow

Caption: In vivo experimental workflow for Sulfinalol HCl.

References